(R)-3-Aminobutanoic Acid
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Vibrational Spectra Analysis : (R)-3-Aminobutanoic Acid has been studied for its vibrational spectra, particularly in its zwitterionic form. It shows strong Raman modes suggestive of a stable zwitterionic dimer structure in a water solvent medium (Yalagi, 2022).
Enantioselective Synthesis : The compound has been used in enantioselective synthesis, demonstrating its utility in creating specific stereochemical configurations in chemical compounds, which is crucial in drug development (Estermann & Seebach, 1988).
Pharmacological Activity : Studies have shown that enantiomers of related compounds, like 3-(p-chlorophenyl)-4-aminobutanoic acid, display significant differences in pharmacological activity. This highlights the potential of (R)-3-Aminobutanoic Acid in developing new pharmaceuticals (Witczuk, Khaunina, & Kupryszewski, 1980).
Chemical Synthesis and Characterization : Research has also focused on the synthesis and characterization of (R)-3-Aminobutanoic Acid derivatives, contributing to the understanding of its chemical properties and potential applications in various fields (Griesbeck & Seebach, 1987).
Biocatalysis for Synthesis : A study demonstrated the use of biocatalysis for the synthesis of (R)-3-Aminobutanoic Acid, showing its application in greener and more efficient manufacturing processes (Hernández et al., 2017).
Environmental Impact and Green Chemistry : Research has been conducted on developing greener synthesis methods for (R)-3-Aminobutanoic Acid, highlighting the increasing focus on sustainable and environmentally friendly chemical processes (Weiss, Brinkmann, & Gröger, 2010).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research could lead to new insights or applications for the compound.
Analyzing all relevant papers on a compound involves reading the papers, understanding the experiments and results, and synthesizing the information into a coherent picture of what is known about the compound. The formatting requirements you mentioned involve organizing the information into paragraphs, each with its own subheading.
properties
IUPAC Name |
(3R)-3-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420710 | |
Record name | (3R)-3-Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminobutanoic Acid | |
CAS RN |
3775-73-3 | |
Record name | (-)-3-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-aminobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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